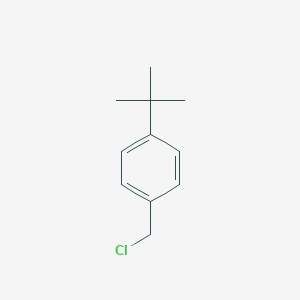

4-tert-Butylbenzyl chloride

Übersicht

Beschreibung

4-tert-Butylbenzyl chloride (CAS 19692-45-6), also known as 1-(chloromethyl)-4-(1,1-dimethylethyl)benzene, is a halogenated aromatic compound characterized by a tert-butyl substituent at the para position of the benzyl chloride moiety. Its molecular formula is C₁₁H₁₅Cl, with a molar mass of 182.69 g/mol and a density of 0.945 g/mL at 25°C . The compound is a clear, colorless to slightly yellow liquid with a boiling point of 101–105°C at 7 mmHg and a flash point of 202°F .

Vorbereitungsmethoden

Reductive Chloromethylation with Hydrogen Gas

Reaction Mechanism and Procedure

The method described in patent CN105294386A involves reductive chloromethylation of tert-butylbenzene using paraformaldehyde, sulfuric acid, and hydrochloric acid under hydrogen gas . The reaction proceeds via the in situ generation of chloromethyl intermediates, which are subsequently reduced to form the target compound.

Key steps include:

-

Mixing Reactants : tert-Butylbenzene (0.40 mol), paraformaldehyde (22.0 g), 98% sulfuric acid (40.0 mL), and 36% hydrochloric acid (80.0 mL) are combined in a 500 mL three-necked flask .

-

Heating and Reduction : The mixture is heated to 70–75°C in a water bath under vigorous stirring, with hydrogen gas introduced as a reductant for 12–14 hours .

-

Work-Up : Post-reaction cooling, the crude product is washed sequentially with water and sodium carbonate, followed by ether extraction and drying with anhydrous sodium carbonate. Ether is removed via distillation, and the product is crystallized through suction filtration .

Optimization and Performance

Variations in reaction time and temperature were tested to optimize yield and purity:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Temperature (°C) | 70 | 75 | 73 |

| Time (h) | 12 | 13 | 14 |

| Yield (%) | 65.6 | 68.4 | 67.2 |

| Purity (%) | 94.6 | 95.8 | 95.2 |

The optimal conditions (75°C for 13 hours) achieved a balance between yield (68.4%) and purity (95.8%) . Hydrogen gas facilitated reduction while minimizing byproducts like dichloromethyl derivatives, which are common in traditional chloromethylation .

Advantages and Limitations

-

Advantages :

-

Limitations :

Formic Acid-Mediated Chloromethylation

Reaction Design and Execution

Patent CN102050697A outlines a method using formic acid as a co-reagent with hydrochloric acid to activate formaldehyde . This approach avoids external reductants like hydrogen, simplifying the reaction setup.

Procedure :

-

Reactant Mixing : tert-Butylbenzene, formaldehyde, 40% hydrochloric acid, and formic acid are combined in a 2:1:1:1 volume ratio .

-

Thermal Activation : The mixture is heated to 70–75°C in a water bath for 10–20 hours .

-

Purification : The crude product is washed with water, potassium carbonate (8% wt), and diethyl ether, followed by drying with calcium carbonate. Distillation under reduced pressure yields the final product .

Performance Metrics

Experiments varying reaction duration demonstrated the following outcomes:

| Reaction Time (h) | Conversion (%) | Yield (%) |

|---|---|---|

| 10 | 50 | 70 |

| 15 | 55 | 73 |

| 20 | 60 | 75 |

Extended reaction times improved conversion (up to 60%) but risked over-chlorination . The use of formic acid enhanced proton availability, accelerating chloromethylation without requiring metal catalysts .

Industrial Applicability

-

Scalability : Suitable for continuous flow systems due to homogeneous reaction conditions.

-

Cost-Effectiveness : Eliminates hydrogen gas, reducing operational costs .

-

Drawbacks :

Comparative Analysis of Methods

Yield and Purity Trade-Offs

The hydrogen-mediated method achieves superior purity (94–96%) but requires longer reaction times and specialized infrastructure. In contrast, the formic acid approach offers faster synthesis (10–20 hours) with moderate yields (70–75%) but lower purity .

Analyse Chemischer Reaktionen

Types of Reactions

p-tert-Butylbenzyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of the benzyl chloride group.

Oxidation and Reduction: It can be oxidized to form p-tert-Butylbenzyl alcohol or reduced to form p-tert-Butylbenzylamine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution:

p-tert-Butylbenzyl ethers, p-tert-Butylbenzyl amines. p-tert-Butylbenzyl alcohol. Reduction: p-tert-Butylbenzylamine .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

4-tert-Butylbenzyl chloride is used to control molecular weight and prevent microgel formation during polymerization reactions. This application is crucial in producing high-quality polymers with desired physical properties .

Fragrance Industry

Due to its stable aromatic structure, this compound serves as an intermediate in synthesizing various fragrances. Its unique properties allow it to enhance the scent profiles of perfumes and other scented products .

Agrochemicals

In the pesticide industry, this compound acts as a key intermediate in developing herbicides and insecticides. Its effectiveness in modifying chemical structures contributes to the efficacy of agricultural products .

Case Study 1: Polymerization Control

A study demonstrated the effectiveness of this compound in controlling the molecular weight of polystyrene during its polymerization process. The results indicated a significant reduction in microgel formation, leading to smoother polymer products suitable for high-performance applications .

Case Study 2: Synthesis of Fragrance Compounds

Research highlighted the use of this compound in synthesizing complex fragrance molecules. The compound's stability and reactivity allowed for the successful creation of novel scent formulations that improved market competitiveness .

Safety Considerations

This compound poses several hazards:

- Causes severe skin burns and eye damage (GHS H314).

- Requires careful handling and storage away from oxidizing agents and strong bases.

Safety measures include using personal protective equipment (PPE) such as gloves and goggles during handling .

Wirkmechanismus

The mechanism of action of p-tert-Butylbenzyl chloride primarily involves its reactivity as a benzyl chloride derivative. It acts as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce the p-tert-Butylbenzyl group into target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The following table compares 4-tert-Butylbenzyl chloride with structurally related benzyl halides:

*Bromides generally have higher molecular weights and boiling points than chlorides due to increased van der Waals forces.

Reactivity and Chemical Behavior

Nucleophilic Substitution

- However, its stability under high-temperature conditions (e.g., in fluorination reactions at 140°C) makes it suitable for controlled syntheses .

- Benzyl Chloride : Highly reactive in SN2 mechanisms due to minimal steric hindrance. Commonly used in Friedel-Crafts alkylation .

- 4-tert-Butylbenzyl Bromide : The bromide’s superior leaving-group ability enhances reactivity in nucleophilic substitutions, as demonstrated in fluorination reactions yielding 4-tert-butylbenzyl fluoride (7a) with high conversion rates .

Industrial and Pharmaceutical Utility

Research Findings and Case Studies

- Fluorination Efficiency : 4-tert-Butylbenzyl bromide demonstrated 95% conversion to its fluoride derivative in acetonitrile at 140°C, leveraging bromine’s superior leaving-group ability .

- Polymerization Control : this compound effectively limits microgel formation in styrene polymerization, attributed to its bulky group moderating radical chain growth .

- X-ray Crystallography : 4-Chlorobenzyl chloride’s molecular geometry (bond angles and distances) closely aligns with this compound, validating steric/electronic similarities in benzyl halides .

Biologische Aktivität

4-tert-Butylbenzyl chloride (TBBCl), a chlorinated aromatic compound, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of the biological activity of TBBCl, supported by research findings, case studies, and data tables.

This compound is characterized by its molecular formula and a molecular weight of approximately 196.70 g/mol. It is typically synthesized through chloromethylation processes involving tert-butylbenzene and formaldehyde in the presence of hydrochloric acid. Various synthetic methods have been developed to optimize yield and purity while minimizing environmental impact .

Biological Activity Overview

The biological activity of TBBCl can be categorized into several key areas:

- Antimicrobial Activity : TBBCl has shown potential antimicrobial properties, particularly against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Cytotoxicity : Studies indicate that TBBCl exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Polymerization Initiator : TBBCl is utilized as a co-initiator in the synthesis of biodegradable polymers with antimicrobial properties, enhancing their efficacy against pathogens .

Antimicrobial Activity

Research has demonstrated that TBBCl possesses significant antimicrobial activity. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for TBBCl were lower than those for traditional antimicrobial agents, indicating its potential as an alternative antimicrobial compound.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Salmonella typhimurium | 16 | |

| Listeria monocytogenes | 8 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of TBBCl on various cancer cell lines. The results indicate that TBBCl can induce apoptosis in cancer cells at specific concentrations, making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Applications in Polymer Science

TBBCl is also employed in the synthesis of cationic polymers that exhibit antimicrobial properties. These polymers have been shown to be effective against a range of pathogens, with applications in medical devices and wound healing materials.

Case Study: Biodegradable Polymers

In a recent study, cationic polymers synthesized using TBBCl demonstrated high antimicrobial activity while maintaining biocompatibility. The polymers were tested against common pathogens, achieving nearly complete inhibition after 18 hours of incubation at physiological temperature .

Safety and Toxicological Considerations

While TBBCl exhibits promising biological activities, safety assessments are crucial. The compound can cause burns upon contact and may lead to respiratory issues if inhaled . Proper handling protocols must be established to mitigate these risks during research and application.

Q & A

Q. Basic: What are the optimal conditions for synthesizing 4-tert-butylbenzyl chloride via chloromethylation?

The synthesis typically involves chloromethylation of tert-butylbenzene using paraformaldehyde and hydrochloric acid (HCl) under controlled conditions. Key parameters include:

- Molar ratios : A 1:1.2:4 ratio of tert-butylbenzene, paraformaldehyde, and HCl yields 85% efficiency .

- Temperature : Maintain 40–50°C to balance reactivity and side-product formation. Higher temperatures (>60°C) promote hydrolysis to 4-tert-butylbenzyl alcohol .

- Catalyst : Zinc chloride (ZnCl₂) at 5 wt% accelerates the reaction but requires careful removal during purification to avoid contamination .

Methodological Tip : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and confirm purity by GC-MS or H NMR .

Q. Advanced: How do Lewis acid catalysts influence regioselectivity in arylalkylation reactions involving this compound?

In arylalkylation with 4-tert-butyltoluene, TiCl₄ and FeCl₃ act as co-catalysts to stabilize carbocation intermediates. FeCl₃ enhances electrophilicity at the benzylic position, while TiCl₄ moderates steric hindrance from the tert-butyl group, achieving >90% regioselectivity for para-substituted products .

Data Contradiction : FeCl₃ alone may lead to over-chlorination, but combining it with TiCl₄ suppresses this by modulating redox activity .

Experimental Design : Use low-temperature (-10°C) conditions to minimize side reactions and characterize products via X-ray crystallography (e.g., SHELXL refinement) .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

- H NMR : Distinct signals at δ 4.58 ppm (CH₂Cl, singlet) and δ 1.33 ppm (t-Bu, singlet) confirm structure .

- IR Spectroscopy : C-Cl stretch at ~650 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 182.69 (M⁺) with fragments at m/z 147 (loss of Cl) and 91 (tropylium ion) .

Q. Basic: What safety protocols are critical when handling this compound?

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory due to its corrosive nature (H314, H335) .

- Ventilation : Use fume hoods to prevent inhalation; vapor pressure is 0.945 g/mL at 25°C .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Advanced: Why is this compound restricted in cosmetic applications under EU regulations?

Its derivative, 2-(4-tert-butylbenzyl)propionaldehyde (BMHCA), is prohibited in cosmetics (EU Safety Gate Alerts) due to allergenic and sensitization risks. Trace residuals from incomplete synthesis may trigger regulatory non-compliance .

Methodological Note : Use HPLC with UV detection (λ = 254 nm) to quantify BMHCA impurities below 0.01% .

Q. Advanced: How can computational tools like Mercury and SHELX aid in studying this compound derivatives?

- Mercury : Visualize crystal packing and hydrogen-bonding networks in derivatives (e.g., 4-tert-butylbenzyl alcohol). Overlay multiple structures to compare steric effects .

- SHELXL : Refine X-ray data for derivatives; its robust algorithms handle high-resolution twinned data common in bulky tert-butyl compounds .

Q. Advanced: What are the decomposition pathways of this compound under acidic conditions?

In aqueous HCl, it hydrolyzes to 4-tert-butylbenzyl alcohol (first-order kinetics, s⁻¹ at 25°C). Competing elimination forms 4-tert-butylstyrene, especially at elevated temperatures (>50°C) .

Experimental Design : Track degradation via C NMR or conduct Arrhenius analysis to model shelf-life .

Q. Advanced: How can byproducts from this compound synthesis be minimized?

- Byproducts : 4-tert-Butylbenzyl alcohol (hydrolysis) and dichloromethyl derivatives (over-chlorination).

- Mitigation : Use anhydrous HCl, control reaction time (<6 hrs), and employ column chromatography (silica gel, hexane:ethyl acetate gradient) for purification .

Q. Advanced: What kinetic isotope effects (KIEs) are observed in nucleophilic substitutions involving this compound?

Deuterium labeling at the benzylic position shows in SN2 reactions (e.g., with thiophenol), indicating a concerted mechanism. Steric hindrance from the tert-butyl group reduces KIE compared to unsubstituted benzyl chlorides .

Q. Advanced: How does polymorphism affect the crystallographic analysis of this compound derivatives?

Bulky tert-butyl groups induce multiple crystal forms. For example, 4-tert-butylbenzyl alcohol exhibits monoclinic (P2₁/c) and orthorhombic (Pbca) polymorphs. Use Mercury to analyze packing efficiency and predict solubility differences .

Eigenschaften

IUPAC Name |

1-tert-butyl-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXIFMGAKWIFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066516 | |

| Record name | p-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-45-6 | |

| Record name | 4-tert-Butylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19692-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(tert-butyl)-alpha-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.